Captopril EP Impurity J

描述

属性

IUPAC Name |

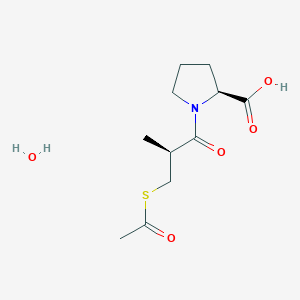

(2S)-1-[(2S)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4S/c1-7(6-17-8(2)13)10(14)12-5-3-4-9(12)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16)/t7-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQRGUYIKSRYCI-APPZFPTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSC(=O)C)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64838-55-7 | |

| Record name | 1-[(2S)-3-(Acetylthio)-2-methyl-1-oxopropyl]-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64838-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Acetylcaptopril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064838557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-1-[3-(acetylthio)-2-methyl-1-oxopropyl]-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-ACETYLCAPTOPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y139M16FXG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Captopril EP Impurity J: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Captopril (B1668294) EP Impurity J, a critical process-related impurity and potential degradant of the angiotensin-converting enzyme (ACE) inhibitor, Captopril. This document details its chemical identity, synthesis, analytical quantification, and its relationship with the active pharmaceutical ingredient (API).

Chemical Identity and Properties

Captopril EP Impurity J, chemically known as (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid, is also recognized by several synonyms, most notably S-Acetylcaptopril.[1] It is a key intermediate in the synthesis of Captopril and can also be formed as a degradation product.[2][3] As a European Pharmacopoeia (EP) reference standard, its identification and control are crucial for ensuring the quality and safety of Captopril drug products.

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | References |

| Chemical Name | (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |

| Synonyms | S-Acetylcaptopril, Acetylcaptopril, N-[3-(Acetylthio)-(2S)-methylpropionyl]-L-proline | [1] |

| CAS Number | 64838-55-7 | |

| Molecular Formula | C₁₁H₁₇NO₄S | |

| Molecular Weight | 259.32 g/mol |

Relationship between Captopril and Impurity J

This compound is intrinsically linked to Captopril, primarily as its immediate synthetic precursor. The final step in many Captopril synthesis routes involves the hydrolysis of the acetyl group from Impurity J to reveal the active thiol group of Captopril. Consequently, incomplete hydrolysis can lead to the presence of Impurity J in the final drug substance.

Synthesis of this compound

The synthesis of this compound is a critical step in the overall synthesis of Captopril. While specific, detailed protocols for the sole purpose of producing Impurity J as a standalone reference material are not extensively published, its formation is a well-understood process. The general synthetic route involves the acylation of L-proline with a reactive derivative of (2S)-3-(acetylthio)-2-methylpropanoic acid.

A representative, though not exhaustive, synthetic protocol can be described as follows:

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a suitable reaction vessel, dissolve L-proline in an aqueous alkaline solution (e.g., sodium hydroxide (B78521) solution) under controlled temperature conditions (typically cooled).

-

Acylation: Slowly add a reactive derivative of (2S)-3-(acetylthio)-2-methylpropanoic acid, such as its acid chloride, to the L-proline solution while maintaining the alkaline pH and low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable chromatographic technique (e.g., TLC or HPLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, acidify the reaction mixture to precipitate the crude this compound. The crude product is then collected by filtration.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system to obtain this compound of high purity.

Analytical Control and Quantification

The control of this compound in Captopril drug substance and product is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and officially recognized method for its quantification.

HPLC-UV Method for Analysis

A typical stability-indicating HPLC-UV method for the analysis of Captopril and its impurities, including Impurity J, is detailed below. This method is capable of separating Captopril from its known impurities and degradation products.[4][5][6]

| Parameter | Condition | References |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [4][5][7] |

| Mobile Phase | Gradient or isocratic elution with a mixture of an acidic aqueous buffer (e.g., phosphoric acid solution) and an organic modifier (e.g., acetonitrile (B52724) or methanol). | [4][5][6] |

| Flow Rate | Typically 1.0 - 1.2 mL/min | [4][5] |

| Detection Wavelength | 210 - 220 nm | [4][5] |

| Column Temperature | Ambient or controlled (e.g., 50 °C) | [4][5][7] |

Experimental Protocol: HPLC Analysis of this compound

-

Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., mobile phase) to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the Captopril drug substance or a powdered tablet sample in the diluent to achieve a target concentration.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of the impurity using the peak area and the calibration curve generated from the standard solutions.

Forced Degradation Studies

Forced degradation studies are crucial for understanding the potential formation of impurities under various stress conditions. Studies have shown that Captopril can degrade under oxidative, acidic, basic, thermal, and photolytic conditions, leading to the formation of various impurities.[6] While Captopril disulfide (Impurity A) is often the major degradation product, the stability of the API and the potential for the formation of other impurities like Impurity J must be thoroughly investigated.[6]

Pharmacopoeial Acceptance Criteria

The European Pharmacopoeia sets limits for various impurities in Captopril. While the specific limit for Impurity J is not explicitly detailed in the provided search results, the general monograph for Captopril outlines acceptance criteria for both specified and unspecified impurities. The limits for other specified impurities, such as Impurity A, B, C, and D, are typically in the range of 0.15% to 1.0%.[8] It is imperative to consult the current version of the European Pharmacopoeia for the official acceptance criteria for this compound.

Visualization of Analytical Workflow

The following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound.

This comprehensive guide provides essential technical information on this compound for professionals in the pharmaceutical industry. Adherence to pharmacopoeial standards and the use of validated analytical methods are paramount for ensuring the quality, safety, and efficacy of Captopril-containing medicines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. RU2001909C1 - Method of captopril synthesis - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. ijpsonline.com [ijpsonline.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. drugfuture.com [drugfuture.com]

An In-Depth Technical Guide to Captopril EP Impurity J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Captopril (B1668294) EP Impurity J, a known impurity of the angiotensin-converting enzyme (ACE) inhibitor, Captopril. This document details its chemical identity, potential formation pathways, and analytical methodologies for its identification and characterization, adhering to the highest standards of scientific accuracy for professionals in drug development and research.

Introduction

Captopril is a widely prescribed medication for the treatment of hypertension and heart failure.[1] As with any pharmaceutical compound, the control of impurities is a critical aspect of ensuring its safety and efficacy. Captopril EP Impurity J is one of the related substances listed in the European Pharmacopoeia (EP) for Captopril.[2] Understanding the chemical nature, formation, and analytical control of this impurity is paramount for pharmaceutical scientists and researchers involved in the development, manufacturing, and quality control of Captopril. This guide serves as a technical resource, consolidating available information on this compound.

Chemical Identity of this compound

This compound is chemically known as (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid.[3][4][5][6] It is also commonly referred to by its synonyms, Acetylcaptopril or S-Acetylcaptopril.[3][5][7] The key chemical identifiers and properties of this impurity are summarized in the table below. A hydrated form of this impurity has also been reported.[8]

| Identifier | Value | References |

| IUPAC Name | (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | [5] |

| Synonyms | Acetylcaptopril, S-Acetylcaptopril, L-Proline, 1-[3-(acetylthio)-2-methyl-1-oxopropyl]-, (S) | [3][5][7] |

| CAS Number | 64838-55-7 | [3][4][5] |

| Molecular Formula | C₁₁H₁₇NO₄S | [3][4][5] |

| Molecular Weight | 259.32 g/mol | [3][4][5] |

| SMILES String | S(C--INVALID-LINK--C(=O)N1--INVALID-LINK--C(=O)[O-])C(=O)C | [2] |

| InChI Key | ZNQRGUYIKSRYCI-APPZFPTMSA-M | [2] |

The chemical structure of this compound is depicted in the following diagram:

Formation and Significance of this compound

This compound is recognized as a process-related impurity in the synthesis of Captopril.[7] Its structure suggests that it is a derivative of Captopril where the free thiol (-SH) group is acetylated. This acetylation could potentially occur under several circumstances:

-

Incomplete Hydrolysis: One of the synthetic routes to Captopril involves the hydrolysis of an S-acetyl protected precursor.[8] If this hydrolysis reaction does not go to completion, the unreacted acetylated intermediate would remain as an impurity, which is this compound. A patent describes the preparation of Captopril from N-(D-α-methyl-β-acetylthiopropionyl)-L-proline, which is essentially Impurity J.[9]

-

Degradation: While the primary degradation product of Captopril is often the disulfide impurity (Impurity A), the formation of other degradation products under various stress conditions (e.g., oxidative, UV light) has been reported.[3][10] It is conceivable that under certain conditions, acetylation of the thiol group could occur if a source of acetyl groups is present.

-

Reaction with Excipients: Although less common, interaction between the active pharmaceutical ingredient (API) and excipients in a formulation can lead to the formation of new impurities.

The presence of impurities in a drug substance can affect its safety and efficacy. Therefore, the levels of this compound are strictly controlled as per the European Pharmacopoeia monograph for Captopril.

Analytical Methodologies

The primary analytical technique for the detection and quantification of Captopril and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection.[3][10] More sensitive methods utilizing Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) have also been developed for the analysis of Captopril in various matrices.[11][12][13]

Experimental Protocol: HPLC-UV Method for Captopril Impurity Profiling

Chromatographic Conditions:

-

Column: Luna C18 (250 x 4.6 mm, 5 µm) or equivalent reversed-phase column.

-

Mobile Phase A: 15 mM Phosphoric Acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-1 min: 95% A, 5% B

-

1-20 min: Linear gradient to 50% A, 50% B

-

Hold at 50% A, 50% B for a specified time.

-

-

Flow Rate: 1.2 mL/min.

-

Column Temperature: 50 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

Sample Preparation:

-

Accurately weigh and dissolve the Captopril sample in the mobile phase to achieve a known concentration (e.g., 0.5 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability:

A resolution solution containing Captopril and its known impurities, including a reference standard for Impurity J, should be used to verify the separation and resolution of the chromatographic system. The resolution between adjacent peaks should be greater than 1.5.

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for the structural confirmation of impurities. For this compound, electrospray ionization (ESI) in positive mode would likely be used. The expected [M+H]⁺ ion would be at m/z 260.09. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for unambiguous identification.

Logical Workflow for Identification and Characterization

The following diagram illustrates a logical workflow for the identification, characterization, and quantification of this compound in a sample of Captopril drug substance.

Conclusion

This compound, or Acetylcaptopril, is a critical process-related impurity of Captopril that requires careful monitoring and control. This technical guide has provided a detailed overview of its chemical identity, likely formation pathways, and the analytical methodologies employed for its detection and quantification. A thorough understanding of this impurity is essential for ensuring the quality, safety, and efficacy of Captopril drug products. While detailed proprietary information on its synthesis and spectroscopic characterization is not widely available in the public domain, the information presented here provides a solid foundation for researchers and drug development professionals.

References

- 1. Captopril | C9H15NO3S | CID 44093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Process of preparing captopril - Patent US-5097043-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Method for preparing acetyl captopril - Eureka | Patsnap [eureka.patsnap.com]

- 5. Simple measurement of captopril in plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of the Captopril–Insulin Interaction by Mass Spectrometry and Computational Approaches Reveals that Captopril Induces Structural Changes in Insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. WO1998016509A1 - Simple process for producing high-quality captopril - Google Patents [patents.google.com]

- 9. KR19990080735A - Captopril Production Method - Google Patents [patents.google.com]

- 10. scispace.com [scispace.com]

- 11. pubtexto.com [pubtexto.com]

- 12. redalyc.org [redalyc.org]

- 13. japsonline.com [japsonline.com]

S-Acetylcaptopril: A Technical Overview of its Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

S-Acetylcaptopril, a thioester derivative of the well-known angiotensin-converting enzyme (ACE) inhibitor Captopril, serves as a significant subject of interest in pharmaceutical research. Its chemical modification influences its physicochemical and pharmacological properties, distinguishing it from its parent compound. This technical guide provides a comprehensive overview of the structure, properties, and relevant experimental methodologies for S-Acetylcaptopril.

Chemical Structure and Identification

S-Acetylcaptopril is chemically designated as (2S)-1-((2S)-3-acetylthio-2-methylpropanoyl)pyrrolidine-2-carboxylic acid. The introduction of an acetyl group to the thiol moiety of Captopril alters its polarity and potential metabolic pathway.

Below is a two-dimensional representation of the S-Acetylcaptopril structure.

Caption: 2D Chemical Structure of S-Acetylcaptopril.

Table 1: Chemical Identifiers for S-Acetylcaptopril

| Identifier | Value |

| IUPAC Name | (2S)-1-((2S)-3-acetylthio-2-methylpropanoyl)pyrrolidine-2-carboxylic acid |

| Molecular Formula | C11H17NO4S |

| Molecular Weight | 259.32 g/mol [1] |

| CAS Number | 64838-55-7 |

| SMILES | CC(CSC(=O)C)C(=O)N1CCCC1C(=O)O |

Physicochemical Properties

The physicochemical properties of S-Acetylcaptopril are crucial for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of S-Acetylcaptopril

| Property | Value | Notes |

| Melting Point | Data not available | Melting point for the parent compound, Captopril, is reported to be 104-108 °C. |

| Solubility | Data not available | As a thioester, solubility is expected to differ from Captopril, which is soluble in water, ethanol, methanol, and chloroform. |

| pKa | Data not available | The carboxylic acid moiety suggests an acidic pKa. For Captopril, two pKa values are reported (3.7 and 9.8), corresponding to the carboxyl and thiol groups, respectively. |

Pharmacological and Pharmacokinetic Properties

S-Acetylcaptopril is considered a prodrug of Captopril. The acetyl group is expected to be hydrolyzed in vivo by esterases to release the active Captopril. This prodrug strategy can potentially improve the pharmacokinetic profile of the parent drug.

Mechanism of Action (as a prodrug):

The primary mechanism of action of S-Acetylcaptopril is its conversion to Captopril, which then acts as a competitive inhibitor of the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

Caption: Metabolic activation of S-Acetylcaptopril and its inhibitory effect on the Renin-Angiotensin System.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of S-Acetylcaptopril are essential for researchers. The following sections outline general procedures based on the synthesis of similar Captopril derivatives.

Synthesis of S-Acetylcaptopril

A common synthetic route to S-Acetylcaptopril involves the acylation of the thiol group of Captopril.

Materials:

-

Captopril

-

Acetyl chloride or Acetic anhydride (B1165640)

-

A suitable base (e.g., triethylamine, pyridine)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Reagents for work-up and purification (e.g., water, brine, drying agent, silica (B1680970) gel for chromatography)

Procedure:

-

Dissolve Captopril in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add the base to the solution.

-

Slowly add a stoichiometric amount of acetyl chloride or acetic anhydride to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure S-Acetylcaptopril.

Caption: General workflow for the synthesis of S-Acetylcaptopril.

Characterization Methods

The synthesized S-Acetylcaptopril should be thoroughly characterized to confirm its identity and purity.

Table 3: Analytical Techniques for S-Acetylcaptopril Characterization

| Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Appearance of a singlet corresponding to the acetyl methyl protons (around 2.0-2.5 ppm). Shifts in the signals of protons adjacent to the sulfur atom. ¹³C NMR: Appearance of a new carbonyl carbon signal for the acetyl group (around 170 ppm) and a methyl carbon signal (around 20-30 ppm). |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of S-Acetylcaptopril (259.32 g/mol ) should be observed. Fragmentation patterns can provide further structural confirmation. |

| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the thioester carbonyl stretch (typically around 1690-1720 cm⁻¹). Disappearance of the S-H stretching band of Captopril (around 2550 cm⁻¹). |

| High-Performance Liquid Chromatography (HPLC) | A single peak with a retention time different from that of Captopril, indicating the purity of the compound. |

Conclusion

S-Acetylcaptopril represents an interesting modification of a widely used therapeutic agent. Its properties as a prodrug warrant further investigation to fully understand its pharmacokinetic and pharmacodynamic profile compared to Captopril. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to explore this compound and its potential applications in drug development. Further experimental studies are required to determine key physicochemical parameters such as melting point, solubility, and pKa to build a more complete profile of this molecule.

References

In-Depth Technical Guide to Captopril Impurity J (CAS No. 64838-55-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Captopril Impurity J, with the CAS number 64838-55-7, is a significant process-related impurity and potential degradant of Captopril, a widely used angiotensin-converting enzyme (ACE) inhibitor.[1][2] Chemically, it is (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid, also known as Acetylcaptopril or S-acetylcaptopril.[2][3] As a key impurity, its identification, characterization, and control are crucial for ensuring the quality, safety, and efficacy of Captopril drug products. This technical guide provides a comprehensive overview of Captopril Impurity J, including its chemical properties, synthesis, analytical characterization, and available safety information.

Chemical and Physical Properties

Captopril Impurity J is a white to off-white fine powder.[4] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 64838-55-7 | [1][2] |

| Molecular Formula | C11H17NO4S | [1] |

| Molecular Weight | 259.32 g/mol | [1] |

| IUPAC Name | (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | [2] |

| Synonyms | Acetylcaptopril, S-acetylcaptopril | [2][3] |

| Appearance | White to off-white fine powder | [4] |

| Melting Point | 76-82 °C | |

| Storage | 2-8°C |

Synthesis of Captopril Impurity J

Captopril Impurity J is the direct synthetic precursor to Captopril, where the thiol group is protected by an acetyl moiety. The synthesis generally involves the acylation of L-proline with (2S)-3-acetylthio-2-methylpropanoyl chloride.

Logical Workflow for Synthesis:

References

Unveiling Captopril EP Impurity J: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Captopril EP Impurity J, a known impurity of the angiotensin-converting enzyme (ACE) inhibitor, Captopril. This document delves into the molecular characteristics of this impurity, outlines the analytical methodologies for its identification and characterization, and presents a logical workflow for impurity profiling in pharmaceutical development.

Molecular Weight and Chemical Formula

This compound can exist in both anhydrous and hydrated forms. Understanding the precise molecular weight is fundamental for accurate quantification and characterization in analytical studies. The chemical formula and molecular weight for both forms are summarized below.

| Form | Molecular Formula | Molecular Weight ( g/mol ) |

| Anhydrous | C₁₁H₁₇NO₄S | 259.32 |

| Hydrated | C₁₁H₁₇NO₄S·H₂O | 277.34 |

Note: The molecular weights are calculated based on the atomic weights of the constituent elements.

Experimental Protocols for Identification and Characterization

The identification and quantification of pharmaceutical impurities such as this compound are governed by stringent regulatory guidelines. A combination of chromatographic and spectroscopic techniques is typically employed to ensure accurate and robust analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of impurity profiling, offering high-resolution separation of the active pharmaceutical ingredient (API) from its impurities.

-

Objective: To separate this compound from Captopril and other related substances.

-

Stationary Phase: A C18 reversed-phase column is commonly used, providing effective separation based on hydrophobicity.

-

Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and gradually increasing the concentration of an organic modifier (e.g., acetonitrile (B52724) or methanol). This gradient allows for the elution of compounds with a wide range of polarities.

-

Detection: A UV detector is the standard for quantitative analysis, with the detection wavelength set to a value where both Captopril and its impurities exhibit significant absorbance. A photodiode array (PDA) detector can also be used to obtain UV spectra, which can aid in peak identification and purity assessment.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful tool for the structural elucidation of impurities.

-

Objective: To determine the molecular weight and fragmentation pattern of this compound, confirming its identity.

-

Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like Captopril and its impurities. It can be operated in both positive and negative ion modes to maximize the information obtained.

-

Mass Analyzer: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are preferred as they provide highly accurate mass measurements. This high accuracy allows for the determination of the elemental composition of the impurity.

-

Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion of the impurity and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This fragmentation pattern provides valuable structural information that can be used to confirm the identity of the impurity by comparing it to a reference standard or by interpreting the fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules.

-

Objective: To provide an unambiguous structural elucidation of this compound.

-

Sample Preparation: The impurity is typically isolated and purified using preparative HPLC before NMR analysis to obtain a concentrated solution in a deuterated solvent (e.g., deuterated chloroform, methanol, or water).

-

Experiments: A suite of NMR experiments is performed, including:

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

Logical Workflow for Impurity Identification

The process of identifying and characterizing an unknown impurity in a pharmaceutical product follows a structured and logical workflow. This ensures a thorough investigation and compliance with regulatory expectations.

An In-depth Technical Guide to the Synthesis and Characterization of Captopril Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the synthesis, characterization, and evaluation of Captopril (B1668294) derivatives. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to support research and development in the field of angiotensin-converting enzyme (ACE) inhibitors.

Introduction: The Rationale for Captopril Derivatives

Captopril was the first orally active angiotensin-converting enzyme (ACE) inhibitor developed and represented a breakthrough in the treatment of hypertension and heart failure.[1][2] Its mechanism of action involves the inhibition of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which is responsible for regulating blood pressure.[2][3] The development of Captopril was an early success of structure-based drug design.[1]

The core structure of Captopril features three key pharmacophoric elements that interact with the ACE active site: a terminal sulfhydryl (-SH) group for potent zinc chelation, a carboxyl group on the proline ring for ionic interactions, and the L-proline ring itself for optimal fitting into the enzyme's active site.[4] While highly effective, research into Captopril derivatives continues with several objectives:

-

Exploring Structure-Activity Relationships (SAR): To understand how modifications to the core structure influence inhibitory potency and specificity.

-

Improving Pharmacokinetic Profiles: To enhance absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved bioavailability or duration of action.[5]

-

Reducing Side Effects: The thiol moiety in Captopril has been associated with adverse effects like skin rashes and taste disturbances.[1] Derivatives that mask or replace this group are of significant interest.

-

Developing Novel Therapeutic Applications: Investigating derivatives for new indications beyond hypertension, such as anticancer or antidiabetic activities.[6][7]

This document details the synthetic routes, characterization methodologies, and biological evaluation of these important therapeutic analogues.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Captopril's primary therapeutic effect results from the suppression of the Renin-Angiotensin-Aldosterone System (RAAS).[8] The enzyme Renin initiates the cascade by cleaving angiotensinogen (B3276523) to form the inactive decapeptide, Angiotensin I. ACE then converts Angiotensin I into Angiotensin II, a potent vasoconstrictor that also stimulates the adrenal cortex to release aldosterone (B195564), leading to sodium and water retention.[3][8]

Captopril inhibits ACE, thereby blocking the formation of Angiotensin II.[3] This leads to vasodilation (relaxation of blood vessels), reduced aldosterone secretion, and consequently, a decrease in blood pressure and cardiac workload.[3] ACE is identical to "bradykininase," and by inhibiting its action, Captopril may also increase levels of the vasodilator bradykinin, further contributing to its therapeutic effect.[8]

Beyond ACE inhibition, studies suggest that Captopril binding can trigger intracellular signaling pathways, leading to the modulation of genes involved in inflammation and hypertension.[9] This indicates that the beneficial effects of ACE inhibitors may extend beyond simple enzymatic blockage.[9]

Synthesis of Captopril Derivatives

The synthesis of Captopril derivatives typically involves modifications at one of three positions: the sulfhydryl group, the carboxylic acid of the proline moiety, or the amide bond. A common strategy involves the acylation of L-proline with a protected 3-mercapto-2-methylpropanoic acid derivative, followed by deprotection.

General Synthesis Workflow

A representative synthetic route starts with a chiral precursor, such as (2S)-3-acetylthio-2-methylpropanoyl chloride, which is reacted with L-proline under basic conditions.[1] The final step involves aminolysis to remove the acetyl protecting group, unmasking the free thiol to yield Captopril.[1] Derivatives can be created by using different protecting groups for the thiol, esterifying the proline's carboxyl group, or using substituted proline analogues.[5][10]

References

- 1. Captopril - Wikipedia [en.wikipedia.org]

- 2. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Captopril? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis and characterization of captopril prodrugs for enhanced percutaneous absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. EP0432204A1 - Derivatives and precursors of captopril and its analogues - Google Patents [patents.google.com]

A Technical Guide to the European Pharmacopoeia Reference Standard for Captopril

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the European Pharmacopoeia (Ph. Eur.) Chemical Reference Substance (CRS) for Captopril. It outlines the official analytical procedures mandated by the Ph. Eur. monograph 1079, offering detailed experimental protocols and specifications essential for the quality control, development, and research of Captopril-containing pharmaceutical products.

Introduction to Ph. Eur. Reference Standards

The European Pharmacopoeia establishes legally binding quality standards for medicines and their ingredients. A Chemical Reference Substance (CRS) is a highly characterized material supplied by the European Directorate for the Quality of Medicines & HealthCare (EDQM). It is provided for use in tests and assays as prescribed in the official monographs to ensure the identity, purity, and quality of pharmaceutical substances. The Captopril CRS is the primary comparator against which a test sample of Captopril must be evaluated.

Captopril CRS: Core Characteristics

The official Ph. Eur. reference standard for Captopril is essential for performing the tests described in monograph 1079.[1][2] Key identifying information for this standard is summarized below.

| Parameter | Description | Source |

| Official Name | Captopril CRS | [2][3] |

| Catalogue Code | C0430000 | [1][2][3] |

| Issuing Authority | EDQM (European Directorate for the Quality of Medicines & HealthCare) | |

| CAS Registry No. | 62571-86-2 | [2] |

| Chemical Formula | C₉H₁₅NO₃S | [4] |

| Molecular Weight | 217.3 | [4] |

| Chemical Name | (2S)-1-[(2S)-2-Methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid | [4] |

| Storage | +5°C ± 3°C | [1][2] |

Analytical Procedures and Specifications from Ph. Eur. Monograph 1079

The following sections detail the mandatory tests, experimental protocols, and acceptance criteria for Captopril as specified in the European Pharmacopoeia.

Identification

The primary identification of Captopril relies on infrared (IR) absorption spectrophotometry, with specific optical rotation serving as a confirmatory test.

This test provides a definitive identification of the Captopril substance by comparing its infrared spectrum to that of the official Captopril CRS.

-

Experimental Protocol:

-

Independently prepare discs of the Captopril test substance and the Captopril CRS, typically using potassium bromide (KBr).

-

Record the infrared absorption spectra for both samples over the appropriate wavelength range.

-

Compare the spectra.

-

-

Acceptance Criterion: The infrared absorption spectrum of the test substance must be concordant with the spectrum obtained from Captopril CRS.[4][5]

This test confirms the stereospecific identity of the Captopril molecule.

-

Experimental Protocol:

-

Accurately weigh and dissolve 0.250 g of the substance (on a dried basis) in anhydrous ethanol.

-

Dilute the solution to 25.0 mL with the same solvent.

-

Measure the optical rotation of the solution using a calibrated polarimeter.

-

-

Acceptance Criterion: The specific optical rotation must be between –127° and –132° (calculated on the dried substance).[4][5]

Physicochemical Tests

These tests evaluate the physical and chemical properties of the Captopril substance.

| Test | Method (Ph. Eur.) | Experimental Protocol Summary | Acceptance Criteria |

| Appearance of Solution | 2.2.1 & 2.2.2 | Dissolve 0.5 g in 25 mL of carbon dioxide-free water to prepare Solution S. | Solution S is clear and colourless.[4][5] |

| pH | 2.2.3 | Measure the pH of Solution S. | 2.0 to 2.6.[4][5] |

| Loss on Drying | 2.2.32 | Dry 1.000 g of the substance under high vacuum at 60 °C for 3 hours. | Not more than 1.0 per cent.[4] |

| Sulphated Ash | 2.4.14 | Determine on 1.0 g of the substance. | Not more than 0.2 per cent.[4] |

Test for Related Substances

This high-performance liquid chromatography (HPLC) method is crucial for controlling impurities in the Captopril substance. Several Ph. Eur. reference standards for specific impurities (e.g., Impurity B, C, D, E) are required for system suitability and peak identification.[4]

-

Experimental Protocol:

-

Mobile Phase (Solvent Mixture): Prepare a mixture of phosphoric acid, acetonitrile (B52724) R1, and water in the ratio of 0.8:100:900 (V/V/V).[4]

-

Test Solution: Dissolve 0.125 g of the Captopril substance in the solvent mixture and dilute to 25.0 mL.[4]

-

Reference Solution Preparation: Prepare a series of reference solutions containing the Captopril CRS and specified impurity CRSs (A, B, C, D, E) according to the detailed instructions in the monograph to be used for system suitability and impurity identification.[4]

-

Chromatographic System:

-

Column: A suitable stainless steel column (details often specified in the monograph, e.g., octylsilyl silica (B1680970) gel for chromatography R, 5 µm, 0.125 m x 4 mm).[5]

-

Flow Rate: 1.5 mL/min.[4]

-

Detection: Spectrophotometer at 210 nm.[4]

-

Injection Volume: 25 µL.[4]

-

-

Procedure: Inject the test and reference solutions and record the chromatograms. Identify the peaks corresponding to impurities based on the chromatograms of the reference solutions.

-

-

System Suitability: The monograph specifies resolution requirements between impurity peaks and the main Captopril peak. For instance, the relative retention of key impurities are approximately: Impurity C (0.6), Impurity D (0.8), Impurity E (0.9), Impurity B (1.3), and Impurity A (1.7), relative to Captopril (retention time ≈ 15 min).[4]

-

Acceptance Criteria: The monograph provides specific limits for named and unnamed impurities, which should not be exceeded.

Assay (Potentiometric Titration)

The assay determines the potency of the Captopril substance. The method is based on the oxidation of the thiol group in Captopril by iodine.

-

Principle: Captopril's thiol (-SH) group is quantitatively oxidized by a standardized iodine solution. The endpoint of the titration is determined potentiometrically, which detects the sharp change in potential when excess iodine appears in the solution.

-

Experimental Protocol:

-

Sample Preparation: Accurately weigh and dissolve 0.150 g of the Captopril substance in 30 mL of water.

-

Titration: Titrate the solution with 0.05 M iodine.

-

Endpoint Detection: Determine the endpoint potentiometrically using a combined platinum electrode.

-

Calculation: Use the volume of titrant consumed to calculate the percentage content of Captopril. 1 mL of 0.05 M iodine is equivalent to 21.73 mg of C₉H₁₅NO₃S.[4]

-

-

Acceptance Criterion: The content of Captopril must be between 98.0 per cent and 101.5 per cent, calculated on the dried substance.[4]

Conclusion

The European Pharmacopoeia Captopril CRS is the indispensable benchmark for ensuring the quality of Captopril active pharmaceutical ingredient. Adherence to the analytical procedures detailed in monograph 1079, including identification, purity, and assay tests, is mandatory for demonstrating compliance. Proper use of the CRS in these validated methods provides the highest level of scientific and regulatory assurance for researchers and manufacturers, ultimately safeguarding patient health.

References

An In-depth Technical Guide to Captopril Degradation Pathways and Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of captopril (B1668294), a widely used angiotensin-converting enzyme (ACE) inhibitor. Understanding the chemical stability of captopril is critical for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of the final drug product. This document details the primary degradation mechanisms, identifies the resulting degradation products, and summarizes the factors that influence the rate of degradation. Furthermore, it provides insights into the analytical methodologies employed for stability-indicating assays and outlines experimental protocols for forced degradation studies.

Core Degradation Pathways of Captopril

Captopril is susceptible to degradation through several pathways, with oxidation being the most prominent. The presence of a thiol (-SH) group in its structure makes it particularly vulnerable to oxidative processes. Hydrolysis of the amide bond represents a secondary, but still significant, degradation route. Photodegradation can also occur under exposure to light.

1.1. Oxidative Degradation

The primary and most reported degradation pathway for captopril in aqueous solutions is the oxidation of its thiol group.[1] This process leads to the formation of captopril disulfide , which is the major degradation product.[1][2][3] This reaction is readily catalyzed by the presence of oxygen and trace metal ions.[1][4] The rate of oxidation is significantly influenced by the pH of the solution.

dot

Caption: Oxidative degradation pathway of captopril to captopril disulfide.

Further oxidation of the sulfur atom can lead to the formation of captopril sulfonic acid , particularly under conditions of photodegradation.[5][6][7]

dot

Caption: Formation of captopril sulfonic acid via photo-oxidation.

1.2. Hydrolytic Degradation

Captopril also contains an amide linkage which can undergo hydrolysis, particularly under acidic or alkaline conditions, although this is generally a slower process compared to oxidation.[4] This pathway leads to the cleavage of the amide bond, resulting in the formation of (2S)-2-methyl-3-sulfanylpropanoic acid and L-proline.

dot

Caption: Hydrolytic degradation pathway of captopril.

Factors Influencing Captopril Stability

The stability of captopril is influenced by a variety of factors, which are crucial considerations in formulation development.

-

pH: Captopril exhibits maximum stability in acidic conditions, typically below pH 4.0.[1][4] As the pH increases, the thiol group becomes more ionized, making the molecule more susceptible to oxidation.[1][4]

-

Temperature: An increase in temperature accelerates the degradation of captopril in solution.[1] The activation energy for captopril degradation in an aqueous solution at pH 3 has been reported to be 10.2 kcal/mol.[8]

-

Oxygen: The presence of oxygen is a critical factor in the oxidative degradation of captopril to its disulfide dimer.[1] Preparing solutions with deoxygenated water and purging with an inert gas like nitrogen can enhance stability.[1]

-

Metal Ions: Trace metal ions, such as cupric ions (Cu²⁺), can catalyze the oxidation of captopril.[1][9] The presence of these ions, often as contaminants in excipients or from packaging, can significantly accelerate degradation.[4]

-

Excipients:

-

Chelating Agents: Agents like disodium (B8443419) edetate (EDTA) can significantly improve stability by sequestering metal ions that catalyze oxidation.[1][4][8]

-

Buffers: Buffer salts can catalyze the oxidation of captopril, with the degradation rate increasing with buffer concentration.[1][10][11] Citric acid buffer may have a chelating effect, potentially reducing metal-catalyzed oxidation.[1][10]

-

Sugars and Syrups: Some sugars and sugar alcohols, such as sorbitol and glycerol, have been shown to accelerate the degradation of captopril.[1][8]

-

Quantitative Data on Captopril Degradation

The degradation kinetics of captopril can vary depending on the experimental conditions. It has been reported to follow apparent first-order kinetics in the presence of certain buffers, while in other conditions, a shift from first-order to zero-order kinetics has been observed as the concentration of captopril decreases.[1]

Table 1: Degradation Kinetics of Captopril Under Various Conditions

| Condition | Kinetics | Rate Constant (k) | Half-life (t½) / Shelf-life (t₉₀) | Reference |

| 0.1 mg/mL in acetate, citric, and phosphate (B84403) buffers (pH 6.0, 80°C) | Apparent first-order | Rate increases with buffer concentration | Not specified | [1][10] |

| Aqueous solution (pH 3, 36°C) | Apparent zero-order (at 1 mg/mL) | Not specified | t₉₀ = 7 days (for 1 mg/mL) | [1] |

| pH range 6.6 to 8.0 (32°C), controlled oxygen | First-order | Dependent on oxygen pressure and cupric ion concentration | Not specified | [1][9] |

| Aqueous solution (pH 3, 5-36°C) | Apparent zero-order (at lowest concentration) | Not specified | Not specified | [8] |

Table 2: Influence of pH on Captopril Stability

| pH | Stability | Observations | Reference |

| < 4.0 | Maximum stability | The thiol group is hardly ionized. | [1][4] |

| > 3.7 | Decreased stability | Increased ionization of the thiol group, leading to higher susceptibility to oxidation. | [1][4] |

| 2 - 5.6 | pH-dependent | Rate of oxidation is dependent on the pH within this range. | [4] |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

4.1. General Experimental Workflow

dot

Caption: General workflow for forced degradation studies of captopril.

4.2. Detailed Methodologies

Objective: To generate and identify potential degradation products of captopril under various stress conditions.

Materials:

-

Captopril reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid or other suitable buffer components for the mobile phase

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

-

pH meter

-

Water bath or oven

-

UV light chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of captopril in a suitable solvent (e.g., mobile phase or water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

-

Reflux the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 6 hours).[12]

-

Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

-

Dilute with the mobile phase to the target concentration for analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

-

Keep the solution at room temperature or heat for a specified duration.

-

Neutralize with an appropriate amount of 0.1 M HCl.

-

Dilute with the mobile phase to the target concentration.

-

-

Oxidative Degradation:

-

Thermal Degradation:

-

Photodegradation:

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

-

The method should be capable of separating captopril from all its degradation products. A common approach is a reversed-phase HPLC (RP-HPLC) method with UV detection.[12][14][15][16][17]

-

Peak purity analysis should be performed to ensure that the captopril peak is free from co-eluting degradants.

Conclusion

The degradation of captopril is a multifaceted process, with oxidation of the thiol group to form captopril disulfide being the predominant pathway. The rate and extent of degradation are highly dependent on formulation and environmental factors such as pH, temperature, oxygen, and the presence of metal ions. A thorough understanding of these degradation pathways and influencing factors, facilitated by robust forced degradation studies and the use of stability-indicating analytical methods, is paramount for the development of stable and effective captopril drug products. This guide provides the foundational knowledge for researchers and drug development professionals to navigate the challenges associated with captopril stability.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Captopril and its dimer captopril disulfide: photodegradation, aerobic biodegradation and identification of transformation products by HPLC-UV and LC-ion trap-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cn.aminer.org [cn.aminer.org]

- 7. researchgate.net [researchgate.net]

- 8. Influence of formulation properties on chemical stability of captopril in aqueous preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics and mechanism of captopril oxidation in aqueous solution under controlled oxygen partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Degradation Rates of Captopril in Aqueous Medium Through Buffer-Catalysis Oxidation | Semantic Scholar [semanticscholar.org]

- 12. ijpsonline.com [ijpsonline.com]

- 13. medtheses.com [medtheses.com]

- 14. ijpsonline.com [ijpsonline.com]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. tsijournals.com [tsijournals.com]

Formation of Captopril Impurity J: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of Captopril Impurity J, a known impurity in the active pharmaceutical ingredient (API) Captopril. This document details the identity of Impurity J, its primary formation pathway, and relevant analytical methodologies for its detection and quantification. Experimental protocols and data are presented to support researchers and drug development professionals in understanding and controlling this impurity.

Introduction to Captopril and its Impurities

Captopril is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. Due to its therapeutic importance, the purity of Captopril is of paramount concern. Like any synthetic pharmaceutical product, Captopril can contain impurities that may arise from the manufacturing process or degradation of the drug substance over time. Regulatory bodies such as the European Pharmacopoeia (EP) list several potential impurities of Captopril, one of which is Impurity J.

Identification and Chemical Structure of Captopril Impurity J

Captopril Impurity J is chemically known as (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid, or more commonly, S-Acetylcaptopril . It is a process-related impurity that can be present in the final Captopril drug substance.

Table 1: Chemical and Physical Properties of Captopril Impurity J

| Property | Value |

| Systematic Name | (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid |

| Common Name | S-Acetylcaptopril, Captopril EP Impurity J |

| CAS Number | 64838-55-7 |

| Molecular Formula | C₁₁H₁₇NO₄S |

| Molecular Weight | 259.32 g/mol |

| Appearance | White or almost white crystalline powder |

Mechanism of Formation

The primary route for the formation of Captopril Impurity J is as a process-related impurity during the synthesis of Captopril. Several synthetic routes for Captopril utilize a thiol-protecting group to prevent the oxidation of the reactive sulfhydryl moiety during the synthesis. A common protecting group is the acetyl group.

The synthesis generally involves the acylation of L-proline with a protected thiol-containing side chain, (2S)-3-(acetylthio)-2-methylpropanoyl chloride. The final step in this synthesis is the deprotection (deacetylation) of the S-acetyl group to yield the active thiol of Captopril. Captopril Impurity J is the result of incomplete deacetylation of this key intermediate.

If the deacetylation step, typically carried out by aminolysis (e.g., with ammonia (B1221849) in methanol), is not driven to completion, residual S-Acetylcaptopril will remain in the reaction mixture and may be carried through to the final API if not adequately removed by purification processes.

The Pharmacological Significance of Captopril Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Captopril (B1668294), the first orally active angiotensin-converting enzyme (ACE) inhibitor, remains a cornerstone in the management of hypertension and heart failure.[1] Due to its reactive sulfhydryl group and synthesis pathway, Captopril is susceptible to the formation of various impurities during its manufacturing and storage.[1][2] While tightly controlled by pharmacopeial standards, the presence of these impurities, even at trace levels, necessitates a thorough understanding of their potential pharmacological and toxicological implications. This technical guide provides a comprehensive overview of the known impurities of Captopril, focusing on their pharmacological relevance, established limits, and the analytical methodologies for their characterization. Furthermore, it delves into the potential for these related substances to interact with biological systems, including signaling pathways beyond direct ACE inhibition, offering a critical resource for researchers, scientists, and professionals engaged in drug development and quality control.

Introduction to Captopril and its Impurities

Captopril's therapeutic efficacy is primarily attributed to its potent and specific inhibition of ACE, which curtails the conversion of angiotensin I to the powerful vasoconstrictor, angiotensin II. This mechanism of action is critically dependent on the free sulfhydryl (-SH) group, which chelates the zinc ion within the active site of the enzyme.[1] However, this same reactive thiol moiety is also the primary site for degradation, leading to the formation of oxidative impurities. Other impurities can arise from the manufacturing process, including unreacted starting materials and by-products.

The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) specify limits for several known impurities, designated as Impurity A, B, C, D, E, and others.[3] Understanding the biological activity of these impurities is crucial for ensuring the safety and efficacy of Captopril formulations.

Pharmacological Relevance of Key Captopril Impurities

The pharmacological relevance of Captopril impurities is a critical area of study, with implications for both therapeutic efficacy and patient safety. While data on many impurities remain limited, research has provided insights into the biological activity of some key related substances.

Captopril Disulfide (Impurity A)

Captopril Disulfide is the primary oxidative degradation product of Captopril and is often the most abundant impurity found in pharmaceutical preparations.[4] It is formed by the oxidation of the sulfhydryl groups of two Captopril molecules.

-

Pharmacological Activity: Captopril Disulfide is not an inert substance. It has been shown to possess intrinsic ACE inhibitory activity, although it is less potent than Captopril itself. The disulfide bond can be cleaved in vivo, leading to the release of the active Captopril moiety. This conversion suggests that Captopril Disulfide may act as a prodrug, potentially contributing to the overall therapeutic effect, albeit with a delayed onset.

Other Pharmacopeial Impurities (B, C, D, E)

Information on the specific pharmacological activities of other designated impurities is sparse in publicly available literature. These are primarily controlled based on general toxicological principles and the thresholds for qualification of impurities set by regulatory bodies like the ICH.

-

Impurity B ((2S)-1-[(2S)-3-Bromo-2-methylpropanoyl]-pyrrolidine-2-carboxylic Acid): As a brominated analog, there is a potential for reactivity, but specific pharmacological or toxicological studies are not widely reported.[5]

-

Impurity C (3-Mercaptoisobutyric acid): This is a structural fragment of Captopril. Some related mercapto-acids have been investigated for their biological effects, such as the inhibition of fatty acid oxidation, but direct data on Impurity C's pharmacological relevance at impurity levels is lacking.[6][7]

-

Impurity D (3-Bromoisobutyric acid): Safety data for the related compound 3-bromobutanoic acid indicates it can cause severe skin burns and eye damage.[8] However, the toxicological impact at the low concentrations present as an impurity in Captopril is not well-defined.

-

Impurity E (Captopril Desmercapto Impurity): This impurity lacks the sulfhydryl group essential for ACE inhibition, suggesting it would be devoid of this primary pharmacological activity.[9] Its overall biological impact has not been extensively studied.

Quantitative Data on Impurity Limits

The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of ensuring their quality, safety, and efficacy. Pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) establish specific limits for known and unknown impurities in Captopril.

| Impurity Name | Pharmacopeia | Specification Limit (%) |

| Impurity A (Captopril Disulfide) | EP | ≤ 1.0 |

| Impurity B | EP | ≤ 0.15 |

| Impurity C | EP | ≤ 0.15 |

| Impurity D | EP | ≤ 0.15 |

| Impurity E | EP | ≤ 0.15 |

| Unspecified Impurities | EP | ≤ 0.10 |

| Total Impurities | EP | ≤ 1.2 |

Table 1: Pharmacopeial Limits for Captopril Impurities as per the European Pharmacopoeia.[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A validated, stability-indicating HPLC method is essential for the accurate quantification of Captopril and its impurities.

-

Objective: To separate and quantify Captopril and its known impurities (A, B, C, D, and E).

-

Chromatographic System:

-

Column: Luna C18, 250 x 4.6 mm, 5 µm particle size.[10]

-

Mobile Phase A: 15 mM Phosphoric acid in water.[10]

-

Mobile Phase B: Acetonitrile.[10]

-

Gradient Elution:

-

0-1 min: 95% A, 5% B

-

1-20 min: Linear gradient from 95% A to 50% A.[10]

-

-

Flow Rate: 1.2 mL/min.[10]

-

Column Temperature: 50 °C.[10]

-

Detection: UV at 210 nm.[10]

-

Injection Volume: 20 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Captopril sample in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.[10]

-

-

System Suitability:

-

The resolution between the peaks of Impurity E and Captopril should be at least 2.0.[3]

-

The relative standard deviation for replicate injections of the standard solution should be not more than 2.0%.

-

In Vitro ACE Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound against angiotensin-converting enzyme.

-

Principle: The assay measures the amount of hippuric acid produced from the substrate hippuryl-histidyl-leucine (B1329654) (HHL) by ACE. The presence of an inhibitor reduces the amount of hippuric acid formed.

-

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung.

-

Hippuryl-Histidyl-Leucine (HHL) as the substrate.

-

Captopril (as a positive control).

-

Sodium Borate Buffer (50 mM, pH 8.3) containing 300 mM NaCl.

-

1 M HCl.

-

Ethyl Acetate (B1210297).

-

-

Procedure:

-

Preparation of Solutions: Prepare stock solutions of the test compounds (impurities) and Captopril in the assay buffer.

-

Assay Reaction:

-

In a microcentrifuge tube, add 20 µL of the test compound or control solution.

-

Add 20 µL of ACE solution (100 mU/mL) and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of 5 mM HHL solution.

-

Incubate the mixture at 37°C for 30 minutes.

-

-

Reaction Termination: Stop the reaction by adding 150 µL of 1 M HCl.

-

Extraction: Add 500 µL of ethyl acetate, vortex vigorously, and centrifuge to separate the layers.

-

Quantification: Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness. Reconstitute the residue in a suitable solvent and measure the absorbance of hippuric acid at 228 nm.

-

-

Calculation of Inhibition:

-

% Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

-

Signaling Pathways and Potential Off-Target Effects

Recent research has revealed that the biological effects of Captopril may extend beyond its well-established role as an ACE inhibitor. The binding of Captopril to ACE can trigger intracellular signaling pathways, suggesting a role for ACE as a signal transducer.[10][11][12] This opens up the possibility that Captopril impurities, particularly those that retain structural similarity to the parent molecule, could also modulate these pathways.

Captopril-Induced Signaling

Studies have shown that Captopril can lead to the phosphorylation of JNK and ERK1/2.[10][11][12] This activation of the MAP kinase signaling system can, in turn, modulate the expression of genes involved in inflammation and cellular processes. For instance, Captopril has been shown to decrease the expression of cyclooxygenase 2 (COX-2) and interleukin-1β (IL-1β).[10][11]

Potential Implications for Impurities

The ability of Captopril to modulate signaling pathways independent of its enzymatic inhibition raises important questions about the potential for its impurities to exert off-target effects. Impurities that can bind to ACE, even if they do not inhibit its catalytic activity, could potentially trigger these signaling cascades. Further research is warranted to investigate whether pharmacopeial impurities of Captopril can activate JNK, ERK1/2, or other signaling pathways, and what the physiological consequences of such activation might be.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Captopril-induced signaling cascade independent of ACE inhibition.

References

- 1. veeprho.com [veeprho.com]

- 2. researchgate.net [researchgate.net]

- 3. drugfuture.com [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 3-mercaptoisobutyric acid, 26473-47-2 [thegoodscentscompany.com]

- 7. 3-Mercaptopropionic acid, a potent inhibitor of fatty acid oxidation in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. The binding of captopril to angiotensin I-converting enzyme triggers activation of signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Captopril (B1668294), the first orally active angiotensin-converting enzyme (ACE) inhibitor, revolutionized the treatment of hypertension and heart failure. Its unique sulfhydryl group, essential for its therapeutic activity, also predisposes it to the formation of various related compounds, including metabolites, degradation products, and synthesis impurities. A thorough understanding of these compounds is critical for ensuring the quality, safety, and efficacy of captopril drug products. This technical guide provides a comprehensive overview of the significance of captopril's related compounds, detailing their chemical structures, pharmacological activities, and toxicological profiles. Furthermore, it outlines detailed experimental protocols for their analysis and characterization, and visualizes the key signaling pathways involved in captopril's mechanism of action.

Introduction

Captopril exerts its therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1] Additionally, captopril's inhibition of ACE leads to an accumulation of bradykinin (B550075), a vasodilator, further contributing to its antihypertensive effect.[2][3]

The manufacturing process and subsequent storage of captopril can lead to the formation of impurities. Moreover, upon administration, captopril is metabolized into several compounds. The presence of these related substances must be carefully controlled to ensure the safety and efficacy of the final drug product. This guide delves into the significance of these compounds, providing valuable information for researchers and professionals involved in the development and analysis of captopril.

Captopril Related Compounds: Structures and Significance

The related compounds of captopril can be broadly categorized into metabolites, degradation products, and process-related impurities. The most significant of these are the disulfide derivatives, which are formed through the oxidation of captopril's sulfhydryl group.

Metabolites

-

Captopril Disulfide (Impurity A): This is the major metabolite and primary degradation product of captopril.[4] It is formed by the oxidation of two captopril molecules.[4] Notably, captopril disulfide is not an inactive metabolite; it exhibits antihypertensive activity and can be converted back to the active parent drug in vivo.[5]

-

Captopril-Cysteine Disulfide: This mixed disulfide is another significant metabolite found in urine.[6]

Process and Degradation Impurities

Various other impurities can arise during the synthesis and storage of captopril. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several of these, each with specific acceptance criteria.[7][8][9][10]

Quantitative Data Summary

A clear understanding of the relative potencies and acceptable limits of captopril and its related compounds is crucial for drug development and quality control.

Table 1: In Vitro ACE Inhibitory Activity

| Compound | IC50 (nM) | Reference(s) |

| Captopril | 1.79 - 35 | [11][12] |

| Enalaprilat (active metabolite of Enalapril) | 1.0 - 5.2 | [11][12] |

| Lisinopril | 24 (relative potency) | [11] |

| Ramiprilat (active metabolite of Ramipril) | 1.5 - 4.2 | [11] |

| Captopril Disulfide | Data not consistently available in the form of IC50, but known to have antihypertensive activity. | [5] |

Note: IC50 values can vary depending on the experimental conditions.

Table 2: Pharmacopoeial Impurity Limits (USP)

| Impurity | Limit | Reference(s) |

| Captopril Disulfide | NMT 1.0% | [8][9] |

| Other individual impurities | NMT 0.2% | [8][9] |

| Total impurities | NMT 0.5% | [8][9] |

NMT: Not More Than

Table 3: Pharmacopoeial Impurity Limits (EP)

| Impurity | Limit | Reference(s) |

| Impurity A (Captopril Disulfide) | NMT 1.0% | [7] |

| Impurities B, C, D | NMT 0.15% each | [7] |

| Impurity E | NMT 0.15% | [7] |

| Unspecified impurities | NMT 0.10% each | [7] |

| Total impurities | NMT 1.2% | [7] |

Signaling Pathways

Captopril's primary mechanism of action involves the modulation of two key signaling pathways: the Renin-Angiotensin-Aldosterone System (RAAS) and the Bradykinin pathway.

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a hormonal cascade that regulates blood pressure and fluid balance. Captopril inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting the formation of angiotensin II, captopril leads to vasodilation and reduced blood volume.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Captopril.

The Bradykinin Pathway

Bradykinin is a potent vasodilator that is normally degraded by ACE. By inhibiting ACE, captopril prevents the breakdown of bradykinin, leading to its accumulation.[2][3] Increased bradykinin levels contribute to vasodilation and the antihypertensive effects of captopril.[2] This accumulation is also thought to be responsible for the characteristic dry cough associated with ACE inhibitor therapy.

Caption: The Bradykinin pathway and the effect of Captopril on Bradykinin metabolism.

Experimental Protocols

Accurate and reliable experimental methods are essential for the analysis of captopril and its related compounds.

In Vitro ACE Inhibition Assay

This protocol describes a common method for determining the in vitro ACE inhibitory activity of a compound.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-Histidyl-Leucine (HHL) as substrate

-

Captopril (as a positive control)

-

Sodium borate (B1201080) buffer (0.1 M, pH 8.3) containing 0.3 M NaCl

-

1 M HCl

-

Ethyl acetate (B1210297)

-

Microplate reader or spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ACE in the sodium borate buffer.

-

Prepare a stock solution of HHL in the sodium borate buffer.

-

Prepare serial dilutions of the test compound and captopril in the buffer.

-

-

Assay:

-

In a microplate, add the test compound or captopril solution.

-

Add the ACE solution to each well and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding the HHL solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 1 M HCl.

-

-

Extraction and Measurement:

-

Extract the hippuric acid formed with ethyl acetate.

-

Transfer the ethyl acetate layer to a new plate and evaporate the solvent.

-

Reconstitute the residue in buffer and measure the absorbance at 228 nm.

-

-

Calculation:

-

Calculate the percentage of ACE inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Experimental workflow for the in vitro ACE inhibition assay.